molecular formula C8H19Cl2N3 B061737 Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride CAS No. 178311-93-8

Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride

Cat. No. B061737
M. Wt: 228.16 g/mol
InChI Key: YWNZHAALQKLBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride” is a chemical compound with the linear formula C8H18N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is CN(CC1)CCN1C2CNC2.Cl . The InChI is 1S/C8H17N3.ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;/h8-9H,2-7H2,1H3;1H .

Scientific Research Applications

Heterocyclobutyl Azetidines as Piperazine Analogues

3-((Hetera)cyclobutyl)azetidine-based isosteres have been designed and synthesized as stretched analogues of piperazine and morpholine. These novel structures exhibit larger size and increased conformational flexibility compared to traditional piperazine derivatives, making them valuable building blocks for lead optimization in drug discovery projects (Feskov et al., 2019).

Piperazine Derivatives in Central Pharmacological Activity

Piperazine derivatives are a focus in medicinal chemistry due to their central pharmacological activity, primarily involving the activation of the monoamine pathway. These derivatives have been researched for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects. The structural component of piperazine is a key feature in the therapeutic efficacy of these compounds (Brito et al., 2018).

Novel Piperazine-based Antidepressants and Anxiolytics

A series of novel piperazine derivatives have been synthesized and evaluated for their antidepressant and anxiolytic activities. The compounds demonstrated significant effects in behavioral assays, highlighting the therapeutic potential of piperazine scaffolds in the treatment of mood disorders (Kumar et al., 2017).

Antibacterial Activity of Azetidinylquinolones

Azetidinylquinolones, featuring azetidinyl substituents instead of the conventional piperazine or aminopyrrolidine groups, have shown broad-spectrum antibacterial activity, particularly against Gram-positive organisms. These compounds have improved in vivo efficacy and higher blood levels, indicating their potential as advanced antibacterial agents (Frigola et al., 1993).

Safety And Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H317, which indicates that it may cause an allergic skin reaction . The precautionary statements include P261, P272, P280, P333 + P313, P362 + P364, and P501 . The compound is not applicable for flash point and it is classified under storage class code 11, which indicates that it is a combustible solid .

properties

IUPAC Name

1-(azetidin-3-yl)-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.2ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;;/h8-9H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNZHAALQKLBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride

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